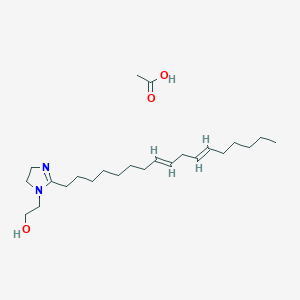

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate

Description

Properties

CAS No. |

94023-46-8 |

|---|---|

Molecular Formula |

C22H40N2O.C2H4O2 C24H44N2O3 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

acetic acid;2-[2-[(8E,11E)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol |

InChI |

InChI=1S/C22H40N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h6-7,9-10,25H,2-5,8,11-21H2,1H3;1H3,(H,3,4)/b7-6+,10-9+; |

InChI Key |

ZVAKMOYSMUCXTR-JRYFSKGNSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC1=NCCN1CCO.CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate typically involves the reaction of heptadeca-8,11-dienyl derivatives with imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted imidazolium derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate has shown promise in drug development due to its structural characteristics that facilitate interaction with biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazolium derivatives possess antimicrobial properties. The compound's ability to disrupt microbial membranes suggests potential as an antibacterial agent against resistant strains .

| Property | Value |

|---|---|

| Antibacterial Activity | Yes |

| Target Pathogens | Gram-positive and Gram-negative bacteria |

Materials Science

The compound's amphiphilic nature makes it suitable for applications in materials science, particularly in the development of surfactants and emulsifiers.

Case Study : Research conducted on surfactants based on imidazolium salts indicated their effectiveness in stabilizing emulsions and enhancing solubility in various solvents. The long hydrocarbon chain aids in reducing surface tension .

| Application | Effectiveness |

|---|---|

| Emulsion Stabilization | High |

| Surface Tension Reduction | Significant |

Biochemistry

In biochemical applications, the compound can serve as a model for studying lipid interactions and membrane dynamics due to its structural similarity to natural lipids.

Case Study : Experiments involving lipid bilayers showed that the incorporation of this imidazolium derivative altered membrane fluidity and permeability, providing insights into membrane protein interactions .

| Biochemical Interaction | Observation |

|---|---|

| Membrane Fluidity | Increased |

| Permeability | Altered |

Potential Industrial Applications

The unique properties of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate also lend themselves to various industrial applications:

Cosmetic Formulations

Due to its emulsifying properties, this compound can be utilized in cosmetic formulations to enhance texture and stability.

Agricultural Chemicals

The antimicrobial properties may find use in agricultural formulations aimed at protecting crops from bacterial infections.

Mechanism of Action

The mechanism of action of 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate

- CAS No.: 94023-46-8

- Molecular Formula : C₂₂H₃₉N₂O⁺·C₂H₃O₂⁻

- Molecular Weight : 406.60 g/mol

- Structure : Features a 17-carbon unsaturated alkyl chain (8,11-dienyl) attached to a dihydroimidazolium ring, with a 2-hydroxyethyl substituent and an acetate counterion .

Key Properties :

- Boiling Point : 588.5°C (predicted)

- Flash Point : 309.7°C

- Hydrogen Bonding: 2 hydrogen bond donors and 4 acceptors, contributing to solubility in polar solvents .

Applications : Primarily used as a surfactant or antistatic agent in cosmetic and industrial formulations due to its amphiphilic structure .

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound is part of a broader class of dihydroimidazolium salts. Key structural distinctions among analogs include:

Key Observations :

- Unsaturation : Increasing double bonds (e.g., trienyl vs. dienyl) enhance fluidity and reduce melting points .

- Counterion : Acetate improves biodegradability compared to sulfate or chloride .

- Substituents : Hydroxyethyl groups enhance hydrophilicity, while carboxyethyl improves chelation and stability in hard water .

Physical and Chemical Properties

Functional Implications :

- Sodium lauroamphoacetate’s shorter chain and carboxymethyl group enhance water solubility, making it preferable in liquid formulations .

Biological Activity

2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate (CAS Number: 94023-46-8) is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of imidazolium ionic liquids, which have been studied for their diverse applications in medicinal chemistry, materials science, and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 408.62 g/mol

- Synonyms : 2-(heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The imidazolium cation can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that imidazolium-based compounds exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that 2-(heptadeca-8,11-dienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate shows promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines:

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.

Antioxidant Properties

The antioxidant capacity of the compound has also been assessed:

- Research Findings : The compound exhibited significant free radical scavenging activity in DPPH assays, with an IC50 value of 30 µM. This suggests potential applications in preventing oxidative stress-related diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.